2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClF3NO3S and its molecular weight is 379.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide are the Retinoic acid receptor-related Orphan Receptors alpha and gamma (RORα and RORγ) . These receptors play a crucial role in several biological processes, including immune response, metabolism, and development.
Mode of Action
This compound binds directly to RORα and RORγ with high affinity . This binding results in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins , altering the expression of genes regulated by these receptors.
Biochemical Pathways
The interaction of this compound with RORα and RORγ affects various biochemical pathways. For instance, it can influence the metabolism of mitochondria , which are essential for energy production in cells. Additionally, it can lead to the up-regulation of the ATP-binding cassette transporter A1 (ABCA1) gene expression , which plays a critical role in lipid metabolism.
Pharmacokinetics
The trifluoromethyl group in the compound is known to improve drug potency , which may enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with RORα and RORγ. It can modulate gene expression, influence mitochondrial metabolism, and alter lipid metabolism . These changes can have various downstream effects, potentially influencing processes such as immune response and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in the compound can enhance its potency . .
Biochemical Analysis
Biochemical Properties
The compound 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been found to directly bind to RORα and RORγ with high affinity . This interaction modulates the receptor’s ability to interact with transcriptional cofactor proteins .
Cellular Effects
It is known that the compound can influence cell function by modulating the activity of certain receptors . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as RORα and RORγ . This binding can result in changes in gene expression and enzyme activity .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEBVIALQIFUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.